![molecular formula C15H19N3O2 B12779132 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(2-phenylethyl)- CAS No. 114991-12-7](/img/structure/B12779132.png)
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(2-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(2-phenylethyl)- is a compound that has garnered interest in the field of medicinal chemistry due to its potential as a selective agonist for delta opioid receptors. This compound is part of a novel chemotype that has shown promise in preclinical studies for its analgesic properties without the adverse effects commonly associated with other delta opioid receptor agonists .
Vorbereitungsmethoden
The synthesis of 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(2-phenylethyl)- typically involves the reaction of basic heterocyclic ketones with appropriate reagents to form spirohydantoins . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve scaling up these reactions in controlled environments to ensure purity and yield .
Analyse Chemischer Reaktionen
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, resulting in the formation of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other complex molecules.
Biology: Studies have shown its potential in modulating biological pathways through delta opioid receptors.
Medicine: Preclinical studies indicate its use as an analgesic with fewer side effects compared to traditional opioids.
Industry: It is utilized in the development of new pharmaceuticals and as a research tool in drug discovery
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
SNC80: A well-known delta opioid receptor agonist but with higher β-arrestin recruitment, leading to adverse effects.
BW373U86: Another delta opioid receptor agonist with similar efficacy but different side effect profiles.
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(2-phenylethyl)- stands out due to its unique chemotype, which offers a balance between efficacy and safety, making it a promising candidate for further drug development .
Eigenschaften
114991-12-7 | |
Molekularformel |
C15H19N3O2 |
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
8-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C15H19N3O2/c19-13-15(17-14(20)16-13)7-10-18(11-8-15)9-6-12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,16,17,19,20) |
InChI-Schlüssel |
FOXJEXULBUEGCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC12C(=O)NC(=O)N2)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.